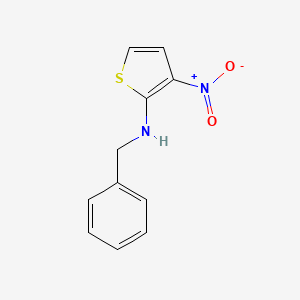

N-benzyl-3-nitrothiophen-2-amine

Description

Properties

IUPAC Name |

N-benzyl-3-nitrothiophen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c14-13(15)10-6-7-16-11(10)12-8-9-4-2-1-3-5-9/h1-7,12H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIWMLUJLWMJOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CS2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-benzyl-3-nitrothiophen-2-amine

Introduction

Thiophene derivatives, particularly 2-aminothiophenes, are a cornerstone in the development of novel therapeutic agents and functional materials.[1] They are integral to the structure of various marketed drugs and pharmacologically active molecules, demonstrating a wide range of biological activities including antiviral, antitumor, and anti-inflammatory properties.[1] The specific subclass of N-substituted 3-nitrothiophen-2-amines combines the versatile thiophene core with a nitro group, which can act as a key pharmacophore or a synthetic handle for further functionalization. This guide details a robust synthetic pathway to N-benzyl-3-nitrothiophen-2-amine, a representative compound of this class.

Overall Synthetic Pathway

The synthesis of this compound is efficiently achieved through a two-stage process.

-

Stage 1: Synthesis of the α-Nitroketene N,S-acetal Precursor. This stage involves the formation of an α-nitroketene N,S-benzylaminoacetal. This is accomplished through a multi-step, one-pot reaction starting from nitromethane, carbon disulfide, and benzylamine, followed by S-alkylation.[2]

-

Stage 2: Thiophene Ring Formation. The target compound is synthesized via a cyclization reaction between the α-nitroketene N,S-acetal precursor and 1,4-dithiane-2,5-diol, which serves as a stable source of 2-mercaptoacetaldehyde.[1]

The complete workflow is illustrated below.

Figure 1: Overall two-stage synthetic workflow for this compound.

Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials including flammable solvents, toxic reagents (carbon disulfide, methyl iodide), and strong bases. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Stage 1: Synthesis of α-Nitroketene N,S-benzylaminoacetal

This procedure outlines the formation of the key intermediate. The reaction involves the initial formation of a dithiocarboxylate salt from nitromethane and carbon disulfide, which is subsequently S-alkylated and then reacted with benzylamine to yield the desired N,S-acetal.[2][3][4]

Methodology:

-

Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: To a solution of potassium hydroxide (2.2 eq.) in aqueous ethanol, add nitromethane (1.0 eq.) at a temperature maintained below 10 °C.

-

Salt Formation: Add carbon disulfide (1.1 eq.) dropwise to the cooled solution. Stir the mixture for 2-3 hours at room temperature.

-

S-Alkylation: Cool the mixture again to below 10 °C and add methyl iodide (1.1 eq.) dropwise. Allow the reaction to stir at room temperature for 1-2 hours.

-

Amination: Add benzylamine (1.0 eq.) to the flask and reflux the mixture for 4-6 hours.

-

Workup and Isolation: After cooling, pour the reaction mixture into ice water. The precipitated solid product is collected by vacuum filtration, washed with cold water, and can be purified by recrystallization from ethanol.

| Parameter | Value | Notes |

| Starting Material | Nitromethane | 1.0 eq. |

| Reagents | Carbon Disulfide | 1.1 eq. |

| Potassium Hydroxide | 2.2 eq. | |

| Methyl Iodide | 1.1 eq. | |

| Benzylamine | 1.0 eq. | |

| Solvent | Aqueous Ethanol | - |

| Temperature | 0-10 °C (addition), RT, Reflux | Step-dependent |

| Reaction Time | ~10 hours | Total approximate time |

| Typical Yield | 70-85% | Varies based on specific conditions |

| Table 1: Summary of parameters for the synthesis of α-Nitroketene N,S-benzylaminoacetal. |

Stage 2: Synthesis of this compound

This protocol uses the precursor from Stage 1 to construct the thiophene ring. The method is adapted from an efficient, one-pot procedure described by Martins, et al.[1]

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the α-nitroketene N,S-benzylaminoacetal (1.0 eq.), 1,4-dithiane-2,5-diol (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add absolute ethanol as the solvent.

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.

-

Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane.

| Parameter | Value | Notes |

| Starting Material | α-Nitroketene N,S-benzylaminoacetal | 1.0 eq. |

| Reagents | 1,4-Dithiane-2,5-diol | 1.1 eq. |

| Potassium Carbonate (K₂CO₃) | 2.0 eq. | |

| Solvent | Ethanol | Refluxing |

| Temperature | ~78 °C (Reflux) | Atmospheric pressure |

| Reaction Time | 6-8 hours | Monitor by TLC |

| Typical Yield | 85-95% | Reported high efficiency[1] |

| Table 2: Summary of parameters for the synthesis of this compound. |

Proposed Reaction Mechanism

The formation of the 2-amino-3-nitrothiophene ring is proposed to proceed through a sequence involving the in-situ generation of 2-mercaptoacetaldehyde from 1,4-dithiane-2,5-diol, followed by a series of addition and cyclization steps.[1]

Figure 2: Proposed reaction mechanism for the cyclization stage.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitroketene N,S-acetals: synergistic building blocks for the synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN1962626A - 1-methylamino-1- methylthio-2-nitroethylene synthesis method - Google Patents [patents.google.com]

- 4. CN104119257A - Preparation method for 1-methylamino-1-methylthio-2-nitroethylene - Google Patents [patents.google.com]

Synthesis of N-Substituted 3-Nitrothiophen-2-amines: A Technical Guide

This technical guide provides an in-depth overview of a novel and efficient method for the synthesis of N-substituted 3-nitrothiophen-2-amines. The described protocol offers a significant advancement in the generation of this important class of heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

Thiophene derivatives, particularly 2-aminothiophenes, are integral components of numerous biologically active compounds and functional materials. The introduction of a nitro group at the 3-position, coupled with N-substitution at the 2-amino group, can significantly modulate the physicochemical and pharmacological properties of these molecules. Traditional methods for the synthesis of substituted thiophenes often suffer from limitations such as lack of regioselectivity and harsh reaction conditions.[1][2] This guide details a modern, efficient one-pot synthesis that overcomes many of these drawbacks.

Core Synthetic Strategy: Domino Reaction of α-Nitroketene N,S-Acetals

A recently developed protocol enables the synthesis of 3-nitro-N-aryl/alkylthiophen-2-amines in good yields.[1][2][3] The core of this strategy involves a domino reaction between α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol, which serves as a precursor for 2-mercaptoacetaldehyde.[1][2][4] This transformation is notable for the formation of two carbon-carbon bonds in a single operation.[1][2]

The proposed reaction sequence is initiated by the base-mediated generation of 2-mercaptoacetaldehyde from 1,4-dithiane-2,5-diol. This is followed by a series of steps including nucleophilic addition, annelation, and elimination to construct the substituted thiophene ring.[1][2][4]

Caption: General workflow for the synthesis of N-substituted 3-nitrothiophen-2-amines.

Experimental Protocols

General Procedure for the Synthesis of N-substituted 3-nitrothiophen-2-amines

A mixture of the appropriate α-nitroketene N,S-anilinoacetal (1 mmol) and 1,4-dithiane-2,5-diol (0.5 mmol) is prepared.[2] To this mixture, a catalytic amount of a suitable base, such as potassium carbonate (K2CO3), is added.[1][2][3] The reaction is then carried out in refluxing ethanol.[1][2][3]

Optimization studies have shown that using triethylamine (TEA) as a base can yield the product, with efficiency increasing in refluxing ethanol.[1][2] For instance, the reaction of (E)-4-methyl-N-(1-(methylthio)-2-nitrovinyl)aniline with 1,4-dithiane-2,5-diol in the presence of TEA in refluxing ethanol for 25 minutes resulted in an 88% yield.[1][2]

The work-up procedure is straightforward. Upon completion of the reaction, the mixture is poured into water, leading to the precipitation of the solid product. The precipitate is then collected by filtration and washed with ethanol to afford the pure N-substituted 3-nitrothiophen-2-amine, often without the need for chromatographic purification.[1][2]

Data Presentation: Scope of the Synthesis

The versatility of this synthetic protocol has been demonstrated with a variety of α-nitroketene N,S-anilinoacetals, yielding a range of N-substituted 3-nitrothiophen-2-amines. The results are summarized in the table below.[1][2]

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | H | H | 3-nitro-N-phenylthiophen-2-amine | 85 |

| 2 | 4-Me | H | 3-nitro-N-(p-tolyl)thiophen-2-amine | 88 |

| 3 | 4-OMe | H | N-(4-methoxyphenyl)-3-nitrothiophen-2-amine | 90 |

| 4 | 4-Cl | H | N-(4-chlorophenyl)-3-nitrothiophen-2-amine | 82 |

| 5 | 4-Br | H | N-(4-bromophenyl)-3-nitrothiophen-2-amine | 80 |

| 6 | 2-Me | H | 3-nitro-N-(o-tolyl)thiophen-2-amine | 78 |

| 7 | 2-Cl | H | N-(2-chlorophenyl)-3-nitrothiophen-2-amine | 75 |

| 8 | H | Me | N-methyl-3-nitro-N-phenylthiophen-2-amine | 70 |

| 9 | H | Et | N-ethyl-3-nitro-N-phenylthiophen-2-amine | 72 |

| 10 | - | Benzyl | N-benzyl-3-nitrothiophen-2-amine | 85 |

Data sourced from Kumar et al. (2015).[1][2]

Proposed Reaction Mechanism

The reaction is proposed to proceed through a multi-step sequence. The key steps are visualized in the diagram below.

Caption: Proposed reaction mechanism for the synthesis of N-substituted 3-nitrothiophen-2-amines.

Alternative Synthetic Approaches

While the domino reaction described above is highly efficient, other established methods in organic synthesis could potentially be adapted for the synthesis of N-substituted 3-nitrothiophen-2-amines. These include:

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds.[5][6][7] It could be applied to couple an appropriate amine with a 2-halo-3-nitrothiophene derivative. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.[6]

-

Ullmann Condensation: This copper-catalyzed reaction is another classic method for the formation of C-N bonds, particularly for the arylation of amines.[8] Similar to the Buchwald-Hartwig amination, it would involve the reaction of an amine with a 2-halo-3-nitrothiophene, though often requiring higher temperatures.[8]

These alternative methods, while not specifically optimized for this class of compounds in the reviewed literature, represent viable synthetic routes that could be explored by researchers.

Conclusion

The synthesis of N-substituted 3-nitrothiophen-2-amines via the domino reaction of α-nitroketene N,S-acetals and 1,4-dithiane-2,5-diol offers a highly efficient, regioselective, and operationally simple method for accessing these valuable compounds. The mild reaction conditions and straightforward work-up make it an attractive approach for both academic and industrial laboratories. This guide provides the necessary details for the implementation of this methodology and an understanding of the underlying chemical principles.

References

- 1. BJOC - An efficient synthesis of N-substituted 3-nitrothiophen-2-amines [beilstein-journals.org]

- 2. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: N-benzyl-3-nitrothiophen-2-amine

This technical guide provides a comprehensive overview of N-benzyl-3-nitrothiophen-2-amine, a molecule of interest for researchers, scientists, and professionals in drug development. The guide details its physicochemical properties, synthesis protocols, and potential biological significance.

Core Molecular Data

This compound is a substituted aminothiophene with a molecular formula of C₁₁H₁₀N₂O₂S. Its core structure consists of a thiophene ring substituted with a nitro group at the 3-position and a benzylamine group at the 2-position.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O₂S |

| Molecular Weight | 234.28 g/mol |

| Chemical Structure | A thiophene ring with a nitro group at position 3 and an N-benzylamine group at position 2. |

Synthesis Methodology

An efficient protocol for the synthesis of N-substituted 3-nitrothiophen-2-amines, including the N-benzyl derivative, has been developed.[1][2] This method involves the reaction of α-nitroketene N,S-alkylaminoacetals with 1,4-dithiane-2,5-diol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 3-nitro-N-alkylthiophen-2-amines.[3]

Materials:

-

α-nitroketene N,S-benzylaminoacetal

-

1,4-dithiane-2,5-diol

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Ethyl acetate

-

Petroleum ether

-

Silica gel

Procedure:

-

A mixture of the α-nitroketene N,S-benzylaminoacetal (1 mmol), 1,4-dithiane-2,5-diol (0.5 mmol), and K₂CO₃ (25 mol %) in ethanol (6 mL) is prepared.

-

The reaction mixture is heated under reflux for 3 to 3.4 hours.

-

The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is poured into water and extracted with ethyl acetate.

-

The solvent is removed from the organic phase.

-

The resulting residue is purified by filtration through a pad of silica gel, eluting with a petroleum ether/ethyl acetate mixture (4:1 v/v) to yield the pure this compound.[3]

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are not extensively documented in the provided search results, the broader class of 2-aminothiophene derivatives is known for a wide range of pharmacological activities. These include antibacterial, antitumor, and anti-inflammatory properties.[4][5] The presence of a nitro group can also contribute to biological effects, as seen in other nitroaromatic compounds used as antimicrobial agents.

Further research is required to elucidate the specific signaling pathways and molecular targets of this compound. However, based on the activities of related compounds, potential areas of investigation are warranted.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of N-substituted 3-nitrothiophen-2-amines.

Caption: General workflow for the synthesis of this compound.

References

- 1. BJOC - An efficient synthesis of N-substituted 3-nitrothiophen-2-amines [beilstein-journals.org]

- 2. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: N-benzyl-3-nitrothiophen-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available nuclear magnetic resonance (NMR) data and synthetic protocols for N-benzyl-3-nitrothiophen-2-amine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development involving nitrothiophene scaffolds.

Spectroscopic Data

Table 1: 1H NMR Data for this compound

| Protons | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Status |

| -CH2- | Doublet | 4.53 | 5.7 | Experimental |

| Thiophene H-4 | Doublet | ~6.3-6.5 | ~5.0-6.0 | Predicted |

| Thiophene H-5 | Doublet | ~7.3-7.5 | ~5.0-6.0 | Predicted |

| Benzyl Ar-H | Multiplet | ~7.2-7.4 | - | Predicted |

| -NH- | Broad Singlet | Not Reported | - | - |

Predicted values are estimated based on spectral data of structurally related N-aryl and N-alkyl-3-nitrothiophen-2-amines and should be confirmed by experimental data.

Table 2: 13C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Status |

| -CH2- | ~48-50 | Predicted |

| Thiophene C-2 | ~155-158 | Predicted |

| Thiophene C-3 | ~128-130 | Predicted |

| Thiophene C-4 | ~121-123 | Predicted |

| Thiophene C-5 | ~107-109 | Predicted |

| Benzyl C-ipso | ~138-140 | Predicted |

| Benzyl C-ortho | ~127-129 | Predicted |

| Benzyl C-meta | ~128-130 | Predicted |

| Benzyl C-para | ~127-129 | Predicted |

No experimental 13C NMR data for this compound was found in the reviewed literature. The predicted values are based on analogous compounds and should be verified experimentally.

Experimental Protocols

The synthesis of this compound can be achieved through the reaction of a suitable α-nitroketene N,S-acetal with benzylamine. The following is a general procedure adapted from the literature.

Synthesis of this compound

-

Reaction Setup: A mixture of an appropriate α-nitroketene N,S-acetal (1 equivalent) and benzylamine (1.1 equivalents) is prepared in a suitable solvent such as ethanol.

-

Reaction Conditions: The reaction mixture is stirred magnetically and heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford the pure this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

An In-Depth Technical Guide to the Infrared Spectroscopy of N-benzyl-3-nitrothiophen-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of N-benzyl-3-nitrothiophen-2-amine, a molecule of interest in medicinal chemistry and materials science. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the spectroscopic analysis.

Core Data Presentation: Infrared Absorption Data

The infrared spectrum of this compound is characterized by absorption bands corresponding to its various functional groups. The data presented below is a compilation of experimentally observed frequencies for this compound and typical ranges for the functional groups present in the molecule.

| Vibrational Mode | Observed Frequency (νmax, cm⁻¹) for this compound[1] | General Characteristic Frequency Range (cm⁻¹) |

| N-H Stretch (Secondary Amine) | 3287 | 3350-3310 (A single, weak to medium band)[2] |

| Aromatic C-H Stretch | 3115, 3093 | 3100-3000[3] |

| Aliphatic C-H Stretch (CH₂) | 2954, 2922 | 3000-2850 |

| C=C Stretch (Aromatic/Thiophene Ring) | Not explicitly assigned, likely contributing to the fingerprint region | 1600-1585 and 1500-1400[3] |

| NO₂ Asymmetric Stretch | 1560 | 1550-1475 (for aromatic nitro compounds)[4] |

| NO₂ Symmetric Stretch | 1386 | 1360-1290 (for aromatic nitro compounds)[3][4] |

| C-N Stretch (Aromatic Amine) | 1219 | 1335-1250[2] |

| Fingerprint Region | 1066 and other unassigned peaks | < 1500 (Complex region with various bending and stretching vibrations) |

Experimental Protocol: FT-IR Spectroscopy via the KBr Pellet Method

The following protocol details the steps for acquiring a high-quality infrared spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique. This method is widely used for its ability to produce sharp, well-defined spectra of solid materials.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

Analytical balance (readable to at least 0.1 mg)

-

Spectroscopic grade potassium bromide (KBr), oven-dried and stored in a desiccator

-

Spatula

-

Sample of this compound

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of this compound into a clean, dry agate mortar.[5]

-

Grind the sample into a fine, consistent powder.

-

Add approximately 100-200 mg of spectroscopic grade KBr to the mortar.[5]

-

Gently but thoroughly mix and grind the sample and KBr together until a homogeneous mixture is obtained. The final concentration of the sample in the KBr should be between 0.5% and 1%.[6]

-

-

Pellet Formation:

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum using a pure KBr pellet or with an empty sample compartment.[8]

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Quality Control:

-

A high-quality pellet should be transparent and free of cracks or cloudiness.

-

The baseline of the spectrum should be relatively flat. A sloping baseline can indicate scattering of infrared radiation due to large particle sizes.

-

The strongest absorption bands should be between approximately 10% and 90% transmittance to ensure they are within the linear range of the detector.

Mandatory Visualization: Workflow for IR Spectroscopic Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound, from sample preparation to final data interpretation.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. IR _2007 [uanlch.vscht.cz]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. shimadzu.com [shimadzu.com]

- 6. m.youtube.com [m.youtube.com]

- 7. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 8. scienceijsar.com [scienceijsar.com]

In-Depth Technical Guide: Mass Spectrometry of N-benzyl-3-nitrothiophen-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data and analysis of N-benzyl-3-nitrothiophen-2-amine. The information presented herein is intended to support research and development activities by providing detailed experimental protocols, data interpretation, and visualization of key processes.

Core Data Presentation

The quantitative mass spectrometry data for this compound is summarized below. The data is derived from Electrospray Ionization (ESI) mass spectrometry.

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂S | Calculated |

| Calculated Monoisotopic Mass | 234.05 g/mol | |

| Ionization Mode | Electrospray Ionization (ESI) | |

| Observed Ion | [M+H]⁺ (protonated molecule) | Inferred |

| m/z of Observed Ion | 235.10 |

Note: While the source document confirms the acquisition of ESI mass spectra for this compound (designated as compound 3y ), it explicitly provides the calculated mass and the found m/z for a related compound, 3-Nitro-N-(p-tolyl)thiophen-2-amine (3f), as [M+H]⁺ at 235.10. Due to the unavailability of the specific spectrum for this compound, the fragmentation analysis is based on common fragmentation patterns of N-benzyl amines.

Proposed Fragmentation Pattern

The fragmentation of this compound in mass spectrometry is expected to follow characteristic pathways for N-benzyl amines. The primary cleavage is anticipated to be the benzylic C-N bond, which is a common and favorable fragmentation due to the stability of the resulting benzyl cation.

A proposed fragmentation pathway is visualized in the following diagram:

Caption: Proposed fragmentation of protonated this compound.

Experimental Protocols

The following section details the methodologies for the synthesis and mass spectrometric analysis of this compound, based on established protocols.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of an appropriate α-nitroketene N,S-acetal with 1,4-dithiane-2,5-diol.

Materials:

-

α-nitroketene N,S-benzylaminoacetal

-

1,4-dithiane-2,5-diol

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

A mixture of the α-nitroketene N,S-benzylaminoacetal (0.5 mmol) and 1,4-dithiane-2,5-diol (0.5 mmol) is suspended in ethanol (6 mL).

-

Potassium carbonate (25 mol %) is added to the mixture.

-

The reaction mixture is heated under reflux for 3-5 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

The following is a general protocol for the analysis of this compound by ESI-MS.

Instrumentation:

-

A liquid chromatography-ion trap mass spectrometer (e.g., LCQ Fleet, Thermo Fisher Scientific) is used for analysis.

Sample Preparation:

-

Prepare a stock solution of the purified this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with the mobile phase solvent to a final concentration of 1-10 µg/mL.

-

If necessary, filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: Typically 3-5 kV.

-

Sheath Gas (N₂): Flow rate adjusted to optimize signal.

-

Auxiliary Gas (N₂): Flow rate adjusted to optimize desolvation.

-

Capillary Temperature: Typically 250-350 °C.

-

Scan Range: m/z 50-500.

The workflow for the ESI-MS analysis is depicted in the diagram below:

Caption: A generalized workflow for sample preparation and ESI-MS analysis.

Conclusion

This technical guide provides the available mass spectrometry data for this compound, a detailed experimental protocol for its analysis, and a proposed fragmentation pathway based on established chemical principles. The provided diagrams for the experimental workflow and fragmentation pathway offer a clear visual representation of these processes. This information serves as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.

The Double-Edged Sword: A Technical Guide to the Biological Activities of Nitrothiophene Compounds

For Researchers, Scientists, and Drug Development Professionals

Nitrothiophene derivatives, a class of heterocyclic organic compounds, have garnered significant attention in the scientific community for their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the antimicrobial, antitubercular, and anticancer properties of these compounds. It is designed to be a comprehensive resource, detailing their mechanisms of action, summarizing key quantitative data, and providing methodologies for essential experiments to facilitate further research and drug development.

Antimicrobial Activity of Nitrothiophene Derivatives

Nitrothiophene compounds have demonstrated potent activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. Their efficacy often stems from their ability to be bioreductively activated within the bacterial cell, leading to the generation of cytotoxic reactive nitrogen species.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various nitrothiophene derivatives against selected bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| IITR00803 | Escherichia coli | 16 | [1] |

| IITR00803 | Salmonella enterica serovar Typhimurium | 4 | [1] |

| 2-Nitrothiophene (2-NTP) | Escherichia coli | >128 | [1] |

| 2-Nitrothiophene (2-NTP) | Salmonella enterica | 64 | [1] |

| Compound 4a (a 2-amino-5-nitrothiophene derivative) | Staphylococcus aureus | Potent (exact value not specified) | [2] |

| Thiophene derivative 4 | Colistin-Resistant Acinetobacter baumannii | 16 (MIC50) | [3] |

| Thiophene derivative 4 | Colistin-Resistant Escherichia coli | 8 (MIC50) | [3] |

| Thiophene derivative 5 | Colistin-Resistant Acinetobacter baumannii | 16 (MIC50) | [3] |

| Thiophene derivative 5 | Colistin-Resistant Escherichia coli | 32 (MIC50) | [3] |

| Thiophene derivative 8 | Colistin-Resistant Acinetobacter baumannii | 32 (MIC50) | [3] |

| Thiophene derivative 8 | Colistin-Resistant Escherichia coli | 32 (MIC50) | [3] |

Mechanism of Antibacterial Action

The antibacterial activity of many nitrothiophene compounds is initiated by their reduction by bacterial nitroreductases.[4] This process is crucial for their activation from a prodrug to a cytotoxic agent.

Some nitrothiophene derivatives, such as IITR00803, have been shown to circumvent efflux pump mechanisms, a common cause of antibiotic resistance.[1][5] This compound also perturbs the bacterial membrane potential and can cause DNA damage.[1][5]

Antitubercular Activity of Nitrothiophene Compounds

Nitrothiophenes have emerged as promising agents against Mycobacterium tuberculosis, including non-replicating persistent bacteria.[6][7] Their mechanism of action is analogous to that of the nitroimidazole class of antitubercular drugs.

Mechanism of Antitubercular Action

The antitubercular activity of 5-nitrothiophenes is dependent on their activation by the F420-dependent nitroreductase Ddn.[6][7] This enzyme utilizes the reduced cofactor F420H2 to reduce the nitrothiophene, leading to the release of nitric oxide (NO), a potent bactericidal agent.

Anticancer Activity of Thiophene Derivatives

Thiophene derivatives, including some nitro-substituted compounds, have shown promising anticancer activities against various cancer cell lines.[8][9] The mechanisms underlying their cytotoxic effects are diverse and often depend on the specific substitutions on the thiophene ring.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected thiophene derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene Carboxamide Derivative 2b | Hep3B (Hepatocellular carcinoma) | 5.46 | [9] |

| Thiophene Carboxamide Derivative 2d | Hep3B (Hepatocellular carcinoma) | 8.85 | [9] |

| Thiophene Carboxamide Derivative 2e | Hep3B (Hepatocellular carcinoma) | 12.58 | [9] |

| 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivative 16 | MDA-MB-231 (Breast cancer) | 0.31 | [10] |

| 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivative 16 | A549 (Lung cancer) | 0.02 | [10] |

| 2-, 3-, and 4-nitrobenzyl-C10-substituted-SN-38 | K562 (Human leukemia) | 25.9, 12.2, and 58.0 nM respectively | [11] |

Mechanism of Anticancer Action

While the precise mechanisms for many nitrothiophene anticancer compounds are still under investigation, some thiophene derivatives are known to inhibit tubulin polymerization, a critical process for cell division.[10] This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis. Other proposed mechanisms include the induction of reactive oxygen species and inhibition of topoisomerase.[11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14]

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Nitrothiophene compound stock solution

-

Spectrophotometer or plate reader

Procedure:

-

Prepare serial twofold dilutions of the nitrothiophene compound in MHB in the wells of a 96-well plate.

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

-

Dilute the adjusted bacterial suspension and add a standardized inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a growth control well (bacteria and medium, no compound) and a sterility control well (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Nitrothiophene compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the nitrothiophene compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Synthesis of 2-amino-5-nitrothiophene Derivatives

A general procedure for the synthesis of certain 2-amino-5-nitrothiophene derivatives involves the reaction of malononitrile, an aryl isothiocyanate, and bromonitromethane.[2][17]

Materials:

-

Malononitrile

-

Aryl isothiocyanate

-

Bromonitromethane

-

Sodium ethoxide

-

Ethanol

Procedure:

-

Dissolve sodium ethoxide in ethanol.

-

To this solution, add malononitrile, aryl isothiocyanate, and bromonitromethane.

-

The reaction mixture is typically stirred at room temperature or heated under reflux for a specified time.

-

The product can be isolated by filtration and purified by recrystallization.

-

The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, 1H NMR, and 13C NMR.[2]

Conclusion

Nitrothiophene compounds represent a versatile scaffold with significant potential in the development of new therapeutic agents. Their diverse biological activities, including potent antimicrobial, antitubercular, and anticancer effects, make them attractive candidates for further investigation. A thorough understanding of their mechanisms of action, structure-activity relationships, and potential for resistance is crucial for the successful translation of these promising compounds from the laboratory to the clinic. This technical guide provides a foundational resource to aid researchers in this endeavor.

References

- 1. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of action of 5-nitrothiophenes against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 11. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. youtube.com [youtube.com]

- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. MTT (Assay protocol [protocols.io]

- 17. Synthesis and Investigation of Anti-Bacterial Effects of 2-amino-5-Nitrothiophene Derivatives - Journal of Ilam University of Medical Sciences [sjimu.medilam.ac.ir]

The Versatile 2-Aminothiophene Scaffold: A Technical Guide for Medicinal Chemists

An In-depth Review of the Synthesis, Biological Activity, and Therapeutic Potential of 2-Aminothiophene Derivatives

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the design and synthesis of a wide array of biologically active compounds.[1][2] Its inherent drug-like properties and synthetic accessibility have made it a focal point for researchers in drug discovery. This technical guide provides a comprehensive overview of 2-aminothiophene derivatives, detailing their synthesis, summarizing their diverse pharmacological activities with quantitative data, outlining key experimental protocols, and visualizing their mechanisms of action.

Synthesis of 2-Aminothiophene Derivatives: The Gewald Reaction

The most prominent and widely utilized method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[3][4][5] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[3][4]

Generalized Gewald Reaction Workflow:

Caption: A generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Detailed Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol is a representative example of the Gewald reaction.

Materials:

-

Cyclohexanone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine

-

Ethanol

Procedure:

-

A mixture of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) is prepared in ethanol (50 mL).

-

The mixture is stirred, and morpholine (0.1 mol) is added dropwise.

-

The reaction mixture is then heated at reflux for 2 hours.

-

After cooling, the precipitated solid is collected by filtration.

-

The crude product is purified by recrystallization from ethanol to yield the desired ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Biological Activities and Therapeutic Potential

2-Aminothiophene derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 2-aminothiophene derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms, including the inhibition of key signaling pathways and the disruption of microtubule dynamics.[6][7][8]

Table 1: Anticancer Activity of Selected 2-Aminothiophene Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | L1210 (Leukemia) | 0.21 | [9] |

| FM3A (Breast) | 0.13 | [9] | |

| Molt/4 (Leukemia) | 0.096 | [9] | |

| CEM (Leukemia) | 0.11 | [9] | |

| HeLa (Cervical) | 0.20 | [9] | |

| 2 | HeLa (Cervical) | Varies (5-50 µM) | [8] |

| PANC-1 (Pancreatic) | Varies (5-50 µM) | [8] | |

| 3 | HepG2 (Liver) | 0.21 | [10] |

| A549 (Lung) | 1.7 | [10] | |

| MCF-7 (Breast) | 11.7 | [10] |

Key Mechanisms of Anticancer Action:

-

Kinase Inhibition: Many 2-aminothiophene derivatives act as inhibitors of various protein kinases that are crucial for cancer cell growth and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[11]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[9]

-

Induction of Apoptosis: Treatment with these compounds can trigger programmed cell death in cancer cells.[7]

Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer. 2-Aminothiophene derivatives have been developed as potent EGFR inhibitors.

Caption: Inhibition of the EGFR signaling pathway by a 2-aminothiophene derivative.

Antimicrobial Activity

2-Aminothiophene derivatives have also emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[12][13][14]

Table 2: Antimicrobial Activity of Selected 2-Aminothiophene Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 4 | Staphylococcus aureus | 12.5 | [12] |

| Bacillus subtilis | 6.25 | [12] | |

| Escherichia coli | 25 | [12] | |

| Pseudomonas aeruginosa | 50 | [12] | |

| 5 | Staphylococcus aureus | 16-64 | [13] |

| Escherichia coli | 16-64 | [13] |

Kinase Inhibitory Activity

As mentioned in the context of their anticancer effects, 2-aminothiophene derivatives are potent inhibitors of various kinases. This activity is not limited to cancer-related kinases, and derivatives have been explored for other therapeutic areas where kinase dysregulation is implicated.

Table 3: Kinase Inhibitory Activity of Selected 2-Aminothiophene Derivatives

| Compound ID | Kinase Target | IC50 (nM) | Reference |

| 6 | EGFR | 0.47 | [11] |

| HER2 | 0.14 | [11] | |

| 7 | BACE1 | 6 | [15] |

| 8 | VEGFR-2 | 75 |

Key Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[2]

Workflow for MTT Assay:

References

- 1. researchgate.net [researchgate.net]

- 2. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines [ouci.dntb.gov.ua]

- 6. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of RNase L-binding 2-aminothiophenes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpbs.com [ijpbs.com]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]

An In-depth Technical Guide to N-benzyl-3-nitrothiophen-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific literature on N-benzyl-3-nitrothiophen-2-amine. The document focuses on its synthesis, and while direct biological data for this specific compound is not extensively available, it explores the potential pharmacological relevance based on the activities of structurally related thiophene derivatives.

Introduction

This compound belongs to the class of 2-aminothiophenes, which are significant heterocyclic compounds in medicinal chemistry. Thiophene derivatives are integral to a variety of natural and synthetic molecules with diverse and potent biological activities.[1][2] Notable examples of bioactive 2-aminothiophenes include the neuroleptic olanzapine and the anti-inflammatory drug tinoridine.[1] The introduction of a nitro group to the thiophene ring can further modulate the biological properties, as nitrothiophenes are recognized as important chemotherapeutic agents.[1][3] This guide focuses specifically on the N-benzyl substituted 3-nitrothiophen-2-amine, detailing its chemical synthesis and discussing its potential based on the broader activities of related compounds.

Synthesis of this compound

A novel and efficient protocol for the synthesis of N-substituted 3-nitrothiophen-2-amines, including this compound, has been developed. This method involves the reaction of α-nitroketene N,S-alkylaminoacetals with 1,4-dithiane-2,5-diol.[1][2]

The synthesis of this compound is achieved by heating a mixture of the appropriate α-nitroketene N,S-alkylaminoacetal (1 mmol), 1,4-dithiane-2,5-diol (0.5 mmol), and potassium carbonate (K2CO3, 25 mol %) in refluxing ethanol (6 mL).[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The solvent is then removed, and the residue is purified by filtration through a pad of silica gel, eluting with a petroleum ether/ethyl acetate mixture (4:1 v/v) to yield the desired product.[1]

The synthesis of N-substituted 3-nitrothiophen-2-amines is a multi-step process that can be visualized as a logical workflow. The key steps include the generation of 2-mercaptoacetaldehyde from 1,4-dithiane-2,5-diol, followed by a series of reactions including nucleophilic addition, annelation, and elimination.[1][2]

Potential Biological Activities

While specific biological studies on this compound are not available in the current literature, the chemical scaffold suggests potential for various pharmacological activities based on related compounds.

Thiophene derivatives are known to possess anticancer properties. For instance, some 2-aminothiophene derivatives have shown potent anti-proliferative activity against cancer cell lines. Additionally, nitro-containing compounds have been investigated as bioreductively activated cytotoxins, which could be relevant for targeting hypoxic tumor cells.[1] The combination of the 2-aminothiophene core with a nitro group in this compound suggests that it could be a candidate for anticancer research.

Substituted thiophenes have been evaluated for their antimicrobial properties.[4] Studies have shown that certain nitrothiophenes exhibit inhibitory activity against bacteria such as E. coli and M. luteus, and the fungus A. niger.[4] The proposed mechanism for some active derivatives involves nucleophilic attack by intracellular thiols.[4] Given these precedents, this compound could potentially exhibit antimicrobial effects.

The thiophene scaffold is also associated with antioxidant and anti-inflammatory activities. While direct data is lacking for the title compound, other functionalized thiophenes have been shown to act as antioxidants.

Quantitative Data

As of the latest literature review, no quantitative biological data such as IC50 or Ki values for this compound have been published. The following table is provided as a template for future studies.

| Biological Activity | Assay Type | Target | IC50 / Ki / Other Metric | Reference |

| Data Not Available |

Conclusion

This compound is a readily synthesizable compound belonging to the pharmacologically significant class of 2-aminothiophenes. While its biological profile remains to be elucidated, the structural motifs present in the molecule suggest potential for a range of activities, including anticancer and antimicrobial effects. This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds. Further investigation into the biological properties of this compound is warranted to fully understand its pharmacological significance.

References

- 1. Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (E)-N-benzyl-3-(5-nitrothiophen-2-yl)acrylamide | C14H12N2O3S | CID 44389986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BJOC - An efficient synthesis of N-substituted 3-nitrothiophen-2-amines [beilstein-journals.org]

- 4. Studies on the biological activity of some nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 2-Amino-3-nitrothiophenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of 2-amino-3-nitrothiophenes. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial and antileishmanial properties. This document details the historical context of their synthesis, rooted in the broader development of 2-aminothiophene chemistry, and delves into modern synthetic methodologies. It presents a compilation of their biological activities with quantitative data, explores their mechanism of action, and elucidates the known signaling pathways involved. Detailed experimental protocols for key synthetic methods are also provided to facilitate further research and development in this promising area of drug discovery.

Discovery and History

The journey to the discovery of 2-amino-3-nitrothiophenes is intertwined with the broader history of thiophene chemistry and the development of multicomponent reactions. While a singular "discovery" event for the 2-amino-3-nitrothiophene scaffold is not prominently documented in early literature, its emergence is a logical progression from the well-established synthesis of 2-aminothiophenes and the exploration of electrophilic nitration reactions.

The foundational method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction , first reported by Karl Gewald in 1966.[1][2] This versatile one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[1][2] The general mechanism of the Gewald reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the 2-aminothiophene ring.[2][3]

The introduction of a nitro group at the 3-position of the 2-aminothiophene ring represents a significant synthetic challenge and a more recent development. A notable advancement in this area was reported in 2015 with a novel protocol for the synthesis of N-substituted 3-nitrothiophen-2-amines.[1][4] This method utilizes the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol.[1][4] This development has opened up new avenues for the synthesis of a diverse library of 2-amino-3-nitrothiophene derivatives for biological evaluation.

Historically, the synthesis of nitrothiophenes in general has been explored through electrophilic nitration of the thiophene ring. However, these reactions often lead to a mixture of 2- and 3-nitro isomers, with the 2-nitro isomer typically being the major product.[5] The selective synthesis of 3-nitrothiophenes has been a subject of interest, with various methods developed to achieve this regioselectivity.[1] The subsequent introduction of an amino group at the 2-position on a pre-formed 3-nitrothiophene ring is another synthetic strategy, although less common.

Experimental Protocols

General Synthesis of N-Substituted 3-Nitrothiophen-2-amines

This protocol is adapted from the novel method described by Patil et al. (2015) for the synthesis of N-substituted 3-nitrothiophen-2-amines.[1][4]

Materials:

-

α-Nitroketene N,S-aryl/alkylaminoacetal (1 mmol)

-

1,4-Dithiane-2,5-diol (0.5 mmol)

-

Potassium carbonate (K₂CO₃) (1.2 mmol)

-

Ethanol (10 mL)

Procedure:

-

To a solution of the respective α-nitroketene N,S-aryl/alkylaminoacetal in ethanol, add 1,4-dithiane-2,5-diol and potassium carbonate.

-

Reflux the reaction mixture for the time specified for the particular substrate (typically 25-60 minutes).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with ethanol.

-

Dry the product under vacuum to yield the pure N-substituted 3-nitrothiophen-2-amine.

Characterization: The structure of the synthesized compounds can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. For crystalline products, single-crystal X-ray diffraction can provide unambiguous structural elucidation.[4]

Synthesis of 3-Acetyl-2-amino-5-nitrothiophene

This protocol is based on the synthesis of a nitro-substituted 2-aminothiophene derivative.[6]

Materials:

-

N-(3-Acetyl-2-thienyl)acetamide

-

Nitric acid (65%)

-

Sulfuric acid (98%)

Procedure:

-

Prepare a mixture of nitric acid and sulfuric acid and cool it to 0 °C.

-

Carefully add N-(3-acetyl-2-thienyl)acetamide to the cooled acid mixture over a period of 30 minutes, maintaining the temperature at 0 °C with constant stirring.

-

After the addition is complete, continue stirring the reaction mixture for an additional 10 minutes.

-

Pour the reaction mixture cautiously into an excess of ice-water.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water and dry it under reduced pressure to obtain the product.

Biological Activity and Data Presentation

2-Amino-3-nitrothiophenes have demonstrated promising biological activities, particularly as antimicrobial and antileishmanial agents. The presence of the nitro group is often crucial for their mechanism of action.

Antimicrobial Activity

Several studies have reported the antimicrobial activity of nitrothiophene derivatives against a range of bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Nitro-substituted 3-arylcoumarins | Staphylococcus aureus | 32 - 128 | [3] |

| Benzonaptho and tolyl substituted benzimidazolo benzothiophenes | Various bacteria | 10 - 20 | [7] |

| IITR00803 (benzoxazole-nitrothiophene) | Salmonella enterica serotype Typhimurium | Not specified | [4] |

Antileishmanial Activity

2-Aminothiophene derivatives have emerged as a promising class of compounds for the treatment of leishmaniasis. Their activity is often assessed by determining the half-maximal inhibitory concentration (IC₅₀) against different forms of the Leishmania parasite.

| Compound | Leishmania Species & Stage | IC₅₀ (µM) | Reference |

| SB-44 | L. amazonensis promastigotes | 7.37 | [8] |

| SB-83 | L. amazonensis promastigotes | 3.37 | [8] |

| SB-200 | L. amazonensis promastigotes | 3.65 | [8] |

| TN8-7 | L. amazonensis promastigotes | 5.8 | [9] |

| TN6-1 | L. amazonensis promastigotes | 7.2 | [9] |

| TN7 | L. amazonensis promastigotes | 10.0 | [9] |

| Compound 19 | L. amazonensis promastigotes | 2.16 | [8] |

| Compound 42 | L. amazonensis promastigotes | 2.97 | [8] |

| Compound 8CN | L. amazonensis promastigotes | 1.2 | [8] |

| Compound 8CN | L. amazonensis amastigotes | 2.6 | [8] |

| (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone (5n) | L. donovani axenic amastigotes | 0.016 | [10][11] |

Mechanism of Action and Signaling Pathways

The biological activity of many nitroaromatic compounds, including 2-amino-3-nitrothiophenes, is dependent on the enzymatic reduction of the nitro group. This bioactivation is a key step in their mechanism of action.

Nitroreductase-Mediated Activation

The primary mechanism involves the activation of the nitrothiophene prodrug by nitroreductases (NTRs) , a class of enzymes found in various microorganisms and also in mammalian cells.[12][13] These enzymes catalyze the reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group, using flavin mononucleotide (FMN) as a cofactor and NADH or NADPH as a reducing equivalent.

The highly reactive nitroso and hydroxylamino intermediates are believed to be the ultimate cytotoxic species.[11][12] These reactive metabolites can induce cellular damage through various mechanisms, including the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as nitric oxide (NO).[14]

Downstream Cellular Effects and Signaling Pathways

The cytotoxic metabolites generated through nitroreductase activation can trigger a cascade of downstream cellular events, ultimately leading to cell death. While the precise signaling pathways are still under investigation for many 2-amino-3-nitrothiophene derivatives, the known effects of the reactive intermediates provide insights into the potential mechanisms.

-

DNA Damage: The reactive intermediates can directly interact with DNA, causing damage and triggering DNA damage response pathways. Some nitrothiophene-based compounds have been shown to cause cell elongation in bacteria, a phenotype associated with the SOS response to DNA damage.[15]

-

Oxidative and Nitrosative Stress: The generation of ROS and RNS leads to oxidative and nitrosative stress within the cell. This can damage various cellular components, including lipids, proteins, and organelles. In some cases, the release of nitric oxide has been directly observed following the activation of 5-nitrothiophenes.[14]

-

Apoptosis: In eukaryotic cells, such as in the context of antileishmanial activity, the cellular damage induced by activated nitrothiophenes can trigger programmed cell death, or apoptosis.

The specific signaling pathways that are activated in response to this cellular stress are likely to involve key regulators of cell fate, such as p53 in mammalian cells, and various stress-activated protein kinase (SAPK) pathways. However, more research is needed to fully elucidate the intricate signaling networks that are modulated by 2-amino-3-nitrothiophenes.

Conclusion

2-Amino-3-nitrothiophenes represent a fascinating and promising class of heterocyclic compounds with significant potential in drug development. Their history is rooted in the foundational work on 2-aminothiophene synthesis, with recent innovations enabling the efficient and selective introduction of the key 3-nitro functionality. The biological activities of these compounds, particularly their antimicrobial and antileishmanial effects, are largely dependent on their bioactivation by nitroreductases, leading to the formation of cytotoxic reactive species. While the downstream signaling pathways are still being fully elucidated, the available evidence points towards mechanisms involving DNA damage, oxidative stress, and the induction of programmed cell death. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important class of molecules. Future research should focus on expanding the library of 2-amino-3-nitrothiophene derivatives, conducting comprehensive structure-activity relationship studies, and further delineating the specific molecular targets and signaling pathways involved in their biological effects.

References

- 1. BJOC - An efficient synthesis of N-substituted 3-nitrothiophen-2-amines [beilstein-journals.org]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 6. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Recent advances and applications of nitroreductase activable agents for tumor theranostic [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of N-benzyl-3-nitrothiophen-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-benzyl-3-nitrothiophen-2-amine is a substituted aminothiophene derivative. The 2-aminothiophene scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial and potential anticancer properties.[1][2][3] This document provides a detailed experimental protocol for the synthesis of this compound, based on established chemical literature.[4]

Data Presentation

A summary of the key quantitative data for the synthesized this compound is presented in the table below.

| Parameter | Value | Reference |

| Yield | 92% | [4] |

| Melting Point (mp) | 55–56 °C | [4] |

| Infrared (IR) νmax (KBr, cm-1) | 3287, 3115, 3093, 2922, 2954, 1560, 1386, 1219, 1066 | [4] |

| 1H NMR (300 MHz, CDCl3) δH | 4.53 (d, J = 5.7 Hz, 2H) | [4] |

Experimental Protocol

This protocol outlines the synthesis of this compound.

Materials:

-

α-nitroketene N,S-alkylaminoacetal (starting material, synthesis described in supporting information of the source)[4]

-

1,4-dithiane-2,5-diol

-

Potassium carbonate (K2CO3)

-

Ethanol

-

Ethyl acetate

-

Petroleum ether

-

Water

-

Silica gel

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Rotary evaporator

-

Filtration apparatus

-

TLC plates (Silica gel-G)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the appropriate α-nitroketene N,S-alkylaminoacetal (1 mmol), 1,4-dithiane-2,5-diol (0.5 mmol), and potassium carbonate (K2CO3, 25 mol %).[4]

-

Solvent Addition: Add ethanol (6 mL) to the reaction mixture.[4]

-

Reflux: Heat the mixture under reflux with magnetic stirring for 3 to 3.4 hours.[4]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4]

-

Work-up: Upon completion of the reaction, pour the mixture into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate.[4]

-

Solvent Removal: Remove the solvent from the combined organic extracts under reduced pressure using a rotary evaporator.[4]

-

Purification: Purify the resulting residue by filtration through a pad of silica gel. Elute the product using a petroleum ether/ethyl acetate mixture (4:1 v/v) to afford the pure this compound.[4]

Characterization:

The final product, this compound, is isolated as a yellow solid.[4] The structure and purity can be confirmed by spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, and by its melting point.[4]

Visualization

Experimental Workflow Diagram:

Caption: Synthesis workflow for this compound.

References

Application Notes & Protocols for N-benzyl-3-nitrothiophen-2-amine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-3-nitrothiophen-2-amine is a synthetic heterocyclic compound belonging to the 2-aminothiophene class. While direct biological data for this specific molecule is limited, the 2-aminothiophene scaffold is a well-recognized pharmacophore present in numerous compounds with a wide spectrum of biological activities, including antitumor and antiproliferative effects. Derivatives of 2-aminothiophene have demonstrated the ability to induce cell cycle arrest and apoptosis in various cancer cell lines, making them promising candidates for further investigation in oncology research and drug development.[1][2][3]

These application notes provide a comprehensive overview of the potential use of this compound in cell culture, based on the activities of structurally related compounds. The provided protocols offer a starting point for researchers to investigate its cytotoxic and antiproliferative properties.

Putative Biological Activity and Mechanism of Action

Based on studies of analogous 2-aminothiophene derivatives, this compound is hypothesized to exhibit antiproliferative activity against cancer cell lines. The proposed mechanisms of action, extrapolated from related compounds, may involve:

-

Induction of Cell Cycle Arrest: Thiophene derivatives have been shown to interfere with the progression of the cell cycle, potentially leading to an accumulation of cells in a specific phase (e.g., G1 or G2/M) and thereby inhibiting cell proliferation.[2][3]

-

Induction of Apoptosis: Structurally similar compounds have been observed to induce programmed cell death (apoptosis) in cancer cells.[3] This could be mediated through various signaling pathways, including the activation of caspases.

-

Interaction with Cellular Targets: While the precise molecular targets are often not fully elucidated, 2-aminothiophene derivatives may interact with key proteins involved in cell growth and survival signaling pathways.

It is crucial to experimentally validate these hypothesized activities for this compound.

Data Presentation: Antiproliferative Activity of Structurally Related 2-Aminothiophene Derivatives

The following table summarizes the reported antiproliferative activities of various 2-aminothiophene derivatives against different cancer cell lines to provide a comparative context for the potential efficacy of this compound.

| Compound Class | Cell Line | Assay | Endpoint | Reported Activity (IC50/Effect) | Reference |

| 2-Amino thiophene derivatives | HeLa (Cervical Adenocarcinoma) | MTT | Inhibition of Proliferation | Significant antiproliferative potential at 5-50µM | [1][2] |

| 2-Amino thiophene derivatives | PANC-1 (Pancreatic Adenocarcinoma) | MTT | Inhibition of Proliferation | Significant antiproliferative potential at 5-50µM | [1][2] |

| Aminothiophene derivatives (SB-44, SB-83, SB-200) | Prostate & Cervical Adenocarcinoma Cells | Cytotoxicity Assay | IC50 | < 35 µM | [3] |

| Thiophene and Thienopyrimidine Derivatives | MDA-MB-231 (Breast Cancer) | Not Specified | IC50 | Compound 3: 40.68 µM, Compound 13: 34.04 µM | [4] |

| Thiophene and Thienopyrimidine Derivatives | HT-29 (Colon Cancer) | Not Specified | IC50 | Compound 3: 49.22 µM, Compound 13: 45.62 µM | [4] |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound in a cell culture setting.

Protocol 1: Determination of Cytotoxicity using the MTT Assay

This protocol describes how to determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line.

Workflow for MTT Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Materials:

-

Cancer cell line of interest (e.g., HeLa, PANC-1, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

Phosphate-buffered saline (PBS, sterile)

-

Trypsin-EDTA

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Culture the chosen cancer cell line to ~80% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%. c. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., doxorubicin). d. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions. e. Incubate the plate for 24, 48, or 72 hours.

-

MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure to determine if this compound affects cell cycle progression.

Workflow for Cell Cycle Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

PBS (sterile)

-

Trypsin-EDTA

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with this compound at its predetermined IC50 concentration (and a lower concentration, e.g., 0.5 x IC50) for 24 hours. Include a vehicle control.

-

Cell Harvesting and Fixation: a. Harvest both floating and adherent cells. b. Wash the cells with cold PBS and centrifuge. c. Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing gently. d. Store the fixed cells at -20°C for at least 2 hours (or overnight).

-

Staining: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cell pellet in PI staining solution. c. Incubate in the dark at room temperature for 30 minutes.

-